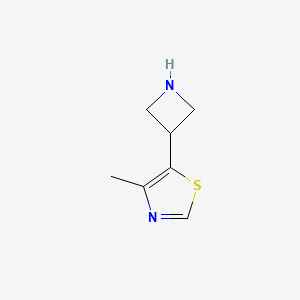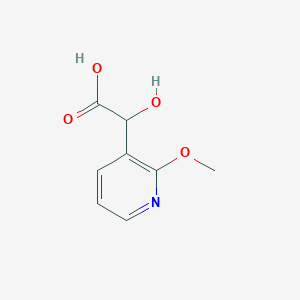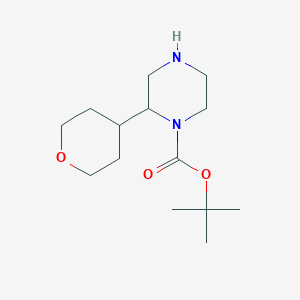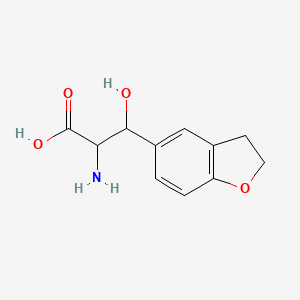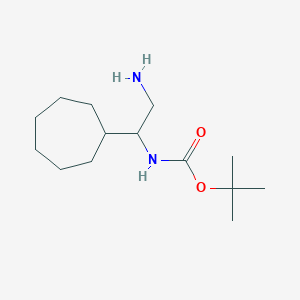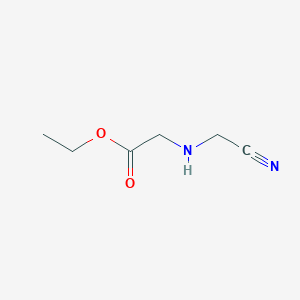
Ethyl (cyanomethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (cyanomethyl)glycinate is an organic compound with the molecular formula C6H10N2O2 It is a derivative of glycine, where the amino group is substituted with a cyanomethyl group and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethyl)glycinate can be synthesized through the reaction of ethyl glycinate hydrochloride with cyanomethylating agents. One common method involves the reaction of ethyl glycinate hydrochloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (cyanomethyl)glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, dimethylformamide
Catalysts: Various amines and metal catalysts
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Condensation Products: Imines and other condensation products are formed when reacted with carbonyl compounds.
Hydrolysis Products: Glycine derivatives and cyanoacetic acid derivatives.
Applications De Recherche Scientifique
Ethyl (cyanomethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of ethyl (cyanomethyl)glycinate involves its ability to participate in various chemical reactions due to the presence of the cyanomethyl and ester functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Ethyl (cyanomethyl)glycinate can be compared with other similar compounds such as:
Ethyl glycinate: Lacks the cyanomethyl group, making it less reactive in certain types of reactions.
Cyanoacetic acid derivatives: Similar in reactivity due to the presence of the cyano group but differ in their ester or amide functionalities.
N-substituted glycine derivatives: Vary in their substituents, leading to differences in reactivity and applications
This compound stands out due to its unique combination of the cyanomethyl and ester groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethylamino)acetate |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3 |
Clé InChI |
HJHAOMCORINKOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


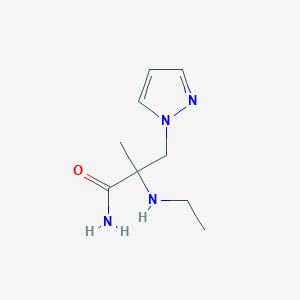
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
